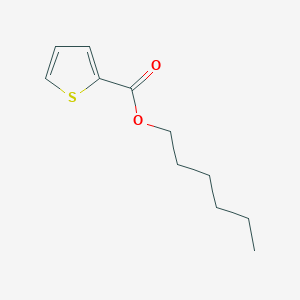
Hexyl 2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl 2-thiophenecarboxylate is an organic compound with the molecular formula C11H16O2S . It belongs to the class of esters, which are commonly known for their pleasant odors and are often used in fragrances and flavorings . This compound features a thiophene ring, a sulfur-containing heterocycle, which is known for its stability and aromatic properties .
Preparation Methods
Hexyl 2-thiophenecarboxylate can be synthesized through esterification reactions. One common method involves the reaction of 2-thiophenecarboxylic acid with hexanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically requires heating under reflux conditions to drive the reaction to completion. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
Hexyl 2-thiophenecarboxylate, like other esters, undergoes hydrolysis reactions. In acidic conditions, it hydrolyzes to form 2-thiophenecarboxylic acid and hexanol . Under basic conditions, it forms the corresponding carboxylate salt and hexanol . Additionally, it can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles .
Scientific Research Applications
Hexyl 2-thiophenecarboxylate has various applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, thiophene derivatives are known for their antimicrobial and anti-inflammatory properties . This compound is also explored in the development of materials for electronic and optoelectronic applications due to the conductive properties of the thiophene ring .
Mechanism of Action
The mechanism of action of hexyl 2-thiophenecarboxylate in biological systems involves its interaction with cellular membranes. The hydrophobic hexyl chain facilitates its insertion into lipid bilayers, while the thiophene ring can interact with various biomolecules . This dual interaction can disrupt membrane integrity and affect cellular processes .
Comparison with Similar Compounds
Hexyl 2-thiophenecarboxylate can be compared with other thiophene-based esters such as methyl 2-thiophenecarboxylate and ethyl 2-thiophenecarboxylate . While all these compounds share the thiophene ring, the length and structure of the alkyl chain influence their physical properties and reactivity. This compound, with its longer hexyl chain, is more hydrophobic and may have different solubility and interaction profiles compared to its shorter-chain analogs .
Properties
CAS No. |
91968-83-1 |
|---|---|
Molecular Formula |
C11H16O2S |
Molecular Weight |
212.31 g/mol |
IUPAC Name |
hexyl thiophene-2-carboxylate |
InChI |
InChI=1S/C11H16O2S/c1-2-3-4-5-8-13-11(12)10-7-6-9-14-10/h6-7,9H,2-5,8H2,1H3 |
InChI Key |
PJYCYAKGVCZVQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


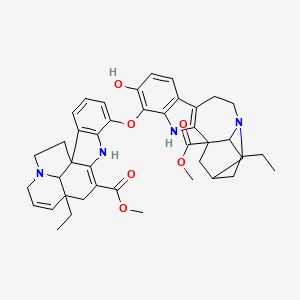
![Methyl [(propan-2-yl)disulfanyl]acetate](/img/structure/B14364314.png)

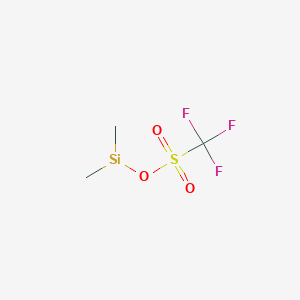
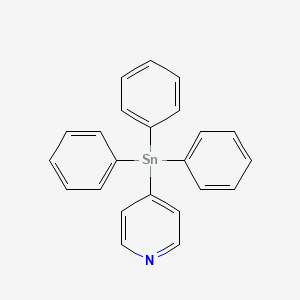
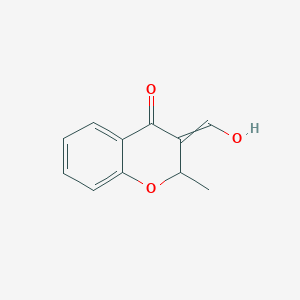
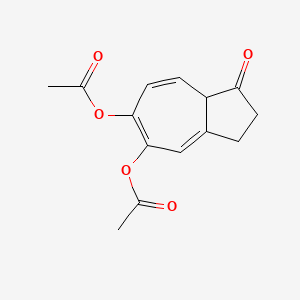
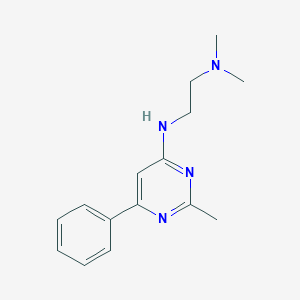
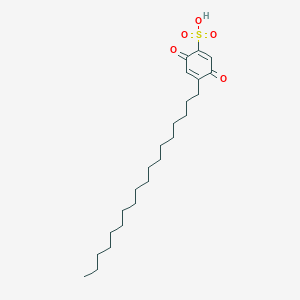

![2-[(4-Propan-2-ylphenyl)methyl]butanal](/img/structure/B14364399.png)
![4-Bromo-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14364402.png)
![5-Ethyl-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14364404.png)
![3-[Diethoxy(phenyl)silyl]propanoic acid](/img/structure/B14364407.png)
